Cas no 925147-35-9 (4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde)
4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)-3-methoxybenzaldehyde
- MFCD09431372
- 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
- LS-01307
- 925147-35-9
- SCHEMBL15331316
- ALBB-003717
- AKOS003237338
- CS-0319075
- STK487508
- 4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-3-methoxybenzaldehyde
- H23027
- 4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde
-
- MDL: MFCD09431372
- Inchi: 1S/C12H10ClN3O4/c1-20-11-4-8(7-17)2-3-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3
- InChI Key: FJWDXLCGORKRHA-UHFFFAOYSA-N
- SMILES: ClC1C([N+](=O)[O-])=NN(C=1)CC1C=CC(C=O)=CC=1OC
Computed Properties
- Exact Mass: 295.0359835Da
- Monoisotopic Mass: 295.0359835Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 89.9Ų
4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM529831-1g |
4-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)-3-methoxybenzaldehyde |
925147-35-9 | 97% | 1g |
$180 | 2022-03-01 | |
| Chemenu | CM529831-5g |
4-((4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl)-3-methoxybenzaldehyde |
925147-35-9 | 97% | 5g |
$535 | 2022-03-01 | |
| abcr | AB405020-500 mg |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde |
925147-35-9 | 500MG |
€254.60 | 2022-06-10 | ||
| abcr | AB405020-1 g |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde |
925147-35-9 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB405020-5 g |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde |
925147-35-9 | 5g |
€907.00 | 2023-04-25 | ||
| TRC | C018420-250mg |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde |
925147-35-9 | 250mg |
$ 275.00 | 2022-06-06 | ||
| TRC | C018420-500mg |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde |
925147-35-9 | 500mg |
$ 450.00 | 2022-06-06 | ||
| TRC | C018420-1000mg |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde |
925147-35-9 | 1g |
$ 720.00 | 2022-06-06 | ||
| abcr | AB405020-500mg |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde; . |
925147-35-9 | 500mg |
€269.00 | 2025-04-15 | ||
| abcr | AB405020-1g |
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde; . |
925147-35-9 | 1g |
€317.00 | 2025-04-15 |
4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde Suppliers
4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde
Introduction to 4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde (CAS No. 925147-35-9)
4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde (CAS No. 925147-35-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, combines a pyrazole core with functional groups such as a chloro and nitro substituent on the pyrazole ring, along with an aldehyde group and a methoxy group on the benzene ring. Such structural features make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The significance of this compound lies in its potential applications across multiple domains of chemical biology and drug discovery. The presence of both electrophilic and nucleophilic centers in its structure allows for diverse chemical modifications, enabling researchers to explore its utility in designing molecules with tailored biological activities. Specifically, the pyrazole scaffold is well-documented for its role in medicinal chemistry, often serving as a key pharmacophore in drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.
Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of heterocyclic compounds like 4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde in drug discovery pipelines. Studies have demonstrated that modifications on the pyrazole ring can significantly influence the binding affinity and selectivity of small-molecule inhibitors. For instance, derivatives of pyrazole have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro and nitro substituents on this compound may enhance its interaction with biological targets by increasing lipophilicity or by serving as hydrogen bond donors/acceptors.
The benzaldehyde moiety in this molecule introduces an aldehyde group, which is a versatile functional handle for further derivatization. Aldehydes are commonly used in organic synthesis to form Schiff bases, heterocycles, or to introduce other functional groups through condensation reactions. This property makes 4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde a valuable building block for constructing more complex pharmacophores.
In the context of modern drug development, there is growing interest in molecules that exhibit dual-targeting capabilities. The structural features of this compound suggest that it may interact with multiple biological pathways simultaneously. For example, the combination of a pyrazole core with an aldehyde group could enable interactions with both protein kinases and transcription factors, which are often dysregulated in diseases such as cancer. Additionally, the presence of electron-withdrawing groups like the nitro substituent may modulate electronic properties, influencing reactivity and binding modes.
One notable area where this compound shows promise is in the development of antiviral agents. The pyrazole scaffold has been explored in several antiviral drug candidates due to its ability to penetrate viral membranes and disrupt essential viral enzymes. Furthermore, the methoxy group on the benzene ring may enhance metabolic stability while maintaining bioactivity. Recent studies have reported novel antiviral compounds derived from pyrazole derivatives that exhibit potent activity against RNA viruses by inhibiting replication or entry into host cells.
The synthesis of 4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the chloro and nitro groups typically involves halogenation and nitration reactions, respectively, while the methoxy group can be incorporated via methylation or etherification techniques. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions may also be employed to construct the desired molecular framework efficiently.
From a medicinal chemistry perspective, virtual screening techniques have been employed to identify potential binding partners for this compound using molecular docking simulations. These studies have suggested that it may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are implicated in pain signaling and inflammation. Additionally, its ability to cross cell membranes makes it an attractive candidate for designing prodrugs that release active species inside target cells.
The safety profile of this compound is another critical consideration during its development as a pharmaceutical intermediate. While preliminary toxicity studies suggest that it exhibits moderate solubility in organic solvents, further investigations are necessary to assess its metabolic stability and potential side effects upon systemic administration. Collaborative efforts between synthetic chemists and biologists are essential to optimize its pharmacokinetic properties while maintaining high efficacy.
In conclusion,4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde (CAS No. 925147-35-9) represents a promising candidate for further exploration in drug discovery programs due to its unique structural features and potential biological activities. Its combination of a pyrazole, chloro, nitro, aldehyde, and methoxy functionalities positions it as a versatile intermediate for synthesizing novel therapeutic agents targeting various diseases including cancer, inflammation, and viral infections.
925147-35-9 (4-(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl-3-methoxybenzaldehyde) Related Products
- 1005571-81-2(4-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-N-(3,4-diethoxy-benzyl)-benzamide)
- 956440-93-0(4-Methoxy-3-(3-nitro-1H-pyrazol-1-yl)methylbenzaldehyde)
- 402720-00-7(3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid)
- 1002535-22-9(methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoate)
- 1005577-45-6(4-Chloro-1-(4-methyl-benzyl)-3-nitro-1H-pyrazole)
- 1005688-99-2(4-(4-Chloro-3-nitro-pyrazol-1-ylmethyl)-N-(4-ethoxy-phenyl)-benzamide)
- 514801-07-1(3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde)
- 1001757-43-2(3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzohydrazide)
- 312601-70-0(4-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid)
- 514801-13-9(3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl-4-methoxybenzaldehyde)